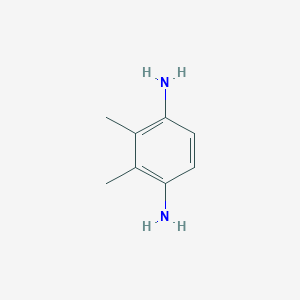

2,3-Dimethylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVXXLYQIFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967559 | |

| Record name | 2,3-Dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5306-96-7 | |

| Record name | 1,4-Diamino-2,3-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINO-2,3-DIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZJ9FZY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylbenzene-1,4-diamine: Structure, Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylbenzene-1,4-diamine, a member of the dimethyl-substituted p-phenylenediamine family. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes known information from closely related analogues, particularly 2,5-dimethylbenzene-1,4-diamine, and applies fundamental principles of organic chemistry to predict its properties and reactivity. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic route, and a theoretical analysis of its spectroscopic characteristics. Furthermore, potential applications in polymer science and as a synthon for heterocyclic compounds are discussed, drawing parallels with its better-studied isomers. This document aims to serve as a foundational resource for researchers interested in the nuanced effects of substituent positioning on the properties and applications of aromatic diamines.

Introduction: The Significance of Isomeric Purity in Aromatic Diamines

Aromatic diamines are a cornerstone of modern chemistry, finding extensive use as monomers for high-performance polymers, precursors for dyes and pharmaceuticals, and as versatile building blocks in organic synthesis.[1] The seemingly subtle variation in the placement of substituent groups on the benzene ring can profoundly influence the molecule's symmetry, reactivity, and intermolecular interactions. This guide focuses on 2,3-dimethylbenzene-1,4-diamine, an isomer of diamino-p-xylene, for which there is a notable scarcity of published experimental data. In contrast, its isomer, 2,5-dimethylbenzene-1,4-diamine, is a well-documented compound.[2][3] By leveraging the available information on related compounds, this guide will provide a detailed theoretical framework for understanding the chemical nature of 2,3-dimethylbenzene-1,4-diamine.

Chemical Structure and Predicted Physicochemical Properties

The fundamental structure of 2,3-dimethylbenzene-1,4-diamine consists of a benzene ring substituted with two amino groups in a para-orientation (at positions 1 and 4) and two methyl groups on adjacent carbons (at positions 2 and 3).

Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol

The positioning of the two methyl groups adjacent to one of the amino groups is expected to introduce steric hindrance, which will influence its reactivity and physical properties compared to its isomers.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for 2,3-Isomer | Reported Value for 2,5-Isomer | Reference |

| Melting Point | Likely lower than 2,5-isomer due to reduced symmetry | 149-150 °C | |

| Boiling Point | Similar to 2,5-isomer | 281.1 °C (Predicted) | [2] |

| Solubility | Expected to be soluble in organic solvents, sparingly soluble in water | Soluble in Chloroform (sparingly), DMSO (slightly) | [2] |

| pKa | Similar to 2,5-isomer, influenced by the electron-donating methyl groups | 6.14 (Predicted) | [2] |

The asymmetry of the 2,3-isomer is predicted to result in a lower melting point compared to the more symmetrical 2,5-isomer due to less efficient crystal packing. The electronic effect of the two electron-donating methyl groups is expected to increase the basicity of the amino groups, similar to what is observed in other alkyl-substituted anilines.

Proposed Synthetic Pathway

A logical precursor for this synthesis would be 2,3-dimethylaniline. The proposed synthesis involves two key steps:

-

Nitration: The selective nitration of 2,3-dimethylaniline to introduce a nitro group at the 4-position.

-

Reduction: The subsequent reduction of the nitro group to an amino group.

Caption: Proposed two-step synthesis of 2,3-Dimethylbenzene-1,4-diamine.

Experimental Protocol: A Theoretical Approach

Step 1: Nitration of 2,3-Dimethylaniline

-

To a stirred solution of 2,3-dimethylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified time to ensure complete reaction.

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., sodium hydroxide solution).

-

The crude 1-nitro-2,3-dimethyl-4-aminobenzene is collected by filtration, washed with water, and purified by recrystallization.

Step 2: Reduction of 1-Nitro-2,3-dimethyl-4-aminobenzene

-

The purified nitro compound is dissolved in a suitable solvent, such as ethanol or hydrochloric acid.

-

A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is introduced.[4][5]

-

The reaction is monitored until the reduction is complete (e.g., by thin-layer chromatography).

-

The reaction mixture is then worked up to remove the catalyst and any inorganic salts.

-

The crude 2,3-dimethylbenzene-1,4-diamine is isolated and purified, for instance, by vacuum distillation or recrystallization.

Predicted Spectroscopic Characteristics

The structural features of 2,3-dimethylbenzene-1,4-diamine would give rise to a unique spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be more complex than that of the symmetrical 2,5-isomer. Key expected signals include:

-

Aromatic Protons: Two distinct signals for the two protons on the benzene ring, likely appearing as doublets due to coupling with each other.

-

Amine Protons: Two separate broad singlets for the protons of the two non-equivalent amino groups. The chemical shift of these protons would be sensitive to the solvent and concentration.

-

Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

IR Spectroscopy

The infrared spectrum would be characterized by:

-

N-H Stretching: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹.

-

N-H Bending: A broad absorption band around 1600-1650 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Potential Applications and Reactivity

Based on the known applications of its isomers, 2,3-dimethylbenzene-1,4-diamine holds potential in several areas:

-

Polymer Science: As a diamine monomer, it could be used in the synthesis of high-performance polymers such as polyamides and polyimides. The specific geometry of the 2,3-isomer could impart unique thermal and mechanical properties to the resulting polymers.[6]

-

Organic Synthesis: The two amino groups make it a valuable precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and benzimidazoles, through condensation reactions with dicarbonyl compounds.[7] These heterocyclic scaffolds are of significant interest in medicinal chemistry.

-

Dye and Pigment Industry: Phenylenediamines are classical precursors in the synthesis of a wide range of dyes.

The reactivity of the amino groups is expected to be influenced by both electronic and steric factors. The electron-donating methyl groups should enhance the nucleophilicity of the amino groups.[8] However, the proximity of the two methyl groups to the amino group at position 1 will likely introduce steric hindrance, potentially making this amino group less reactive than the one at position 4.

Caption: Potential synthetic applications of 2,3-Dimethylbenzene-1,4-diamine.

Safety and Handling

Specific toxicity data for 2,3-dimethylbenzene-1,4-diamine are not available. However, as an aromatic amine, it should be handled with caution. Aromatic amines as a class are known to be potentially toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[1][9] Some aromatic amines are also suspected carcinogens.[1]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

While 2,3-dimethylbenzene-1,4-diamine remains a compound with limited experimentally determined data, this guide provides a robust theoretical framework for its properties and potential. By drawing on the well-documented chemistry of its isomers and the fundamental principles of organic chemistry, we can anticipate its behavior and identify promising avenues for future research. The unique steric and electronic profile of this isomer suggests that it could offer novel properties in materials science and serve as a valuable, yet under-explored, building block in synthetic chemistry. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this intriguing molecule.

References

- Google Patents. (n.d.). CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method.

- Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.

- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.

-

Wikipedia. (2023, December 28). N,N-Dimethylphenylenediamine. Retrieved January 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. Retrieved January 24, 2026, from [Link]

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.

- Jalon Zeolite. (2025).

-

ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved January 24, 2026, from [Link]

-

Canada.ca. (2020). Aromatic Amines Group - information sheet. Retrieved January 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-Dimethyl-1,4-benzenediamine | 6393-01-7 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. international.skcinc.com [international.skcinc.com]

An In-Depth Technical Guide to 2,3-Dimethylbenzene-1,4-diamine (CAS: 5306-96-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dimethylbenzene-1,4-diamine, a substituted aromatic diamine with significant potential as a building block in synthetic and medicinal chemistry. While structurally similar to more commonly cited isomers, its unique substitution pattern offers distinct steric and electronic properties that can be strategically exploited in the design of novel molecular entities. This document delves into its chemical identity, synthesis, potential applications, and safety considerations, providing a foundational resource for its use in research and development.

Core Chemical Identity

2,3-Dimethylbenzene-1,4-diamine, also known as 2,3-dimethyl-p-phenylenediamine, is an organic compound featuring a benzene ring substituted with two amino groups at positions 1 and 4, and two methyl groups at positions 2 and 3.

Molecular Structure:

Caption: 2D structure of 2,3-Dimethylbenzene-1,4-diamine.

This specific arrangement of substituents distinguishes it from its more frequently documented isomers, such as 2,5-dimethylbenzene-1,4-diamine and N,N-dimethyl-p-phenylenediamine, influencing its reactivity and the geometry of its derivatives.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5306-96-7 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| IUPAC Name | 2,3-dimethylbenzene-1,4-diamine | [1] |

| Synonyms | 1,4-Diamino-2,3-dimethylbenzene, 2,3-Dimethyl-p-phenylenediamine | [1] |

Synthesis of 2,3-Dimethylbenzene-1,4-diamine

The synthesis of 2,3-Dimethylbenzene-1,4-diamine typically involves the reduction of a corresponding dinitro or nitroamino precursor. A common and effective laboratory-scale approach is the catalytic hydrogenation of 2,3-dimethyl-1,4-dinitrobenzene.

Reaction Scheme:

Caption: General synthesis pathway for 2,3-Dimethylbenzene-1,4-diamine.

Exemplary Laboratory Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of 2,3-Dimethylbenzene-1,4-diamine via the reduction of 2,3-dimethyl-1,4-dinitrobenzene. The causality behind the choice of reagents and conditions is to ensure a complete and clean reduction of both nitro groups to amines.

Materials:

-

2,3-Dimethyl-1,4-dinitrobenzene

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

-

Charging the Reactor: To the vessel, add 2,3-dimethyl-1,4-dinitrobenzene and the chosen solvent (e.g., ethanol). The solvent choice is critical for dissolving the starting material and facilitating its interaction with the catalyst surface.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, typically 5-10 mol% relative to the substrate). The catalyst is pyrophoric and should be handled with care, preferably under a blanket of inert gas or as a slurry in the solvent.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to ensure an oxygen-free atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar). The reaction is then stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to enhance the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases. Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The Celite pad is essential for safely removing the fine, often pyrophoric, catalyst particles.

-

Isolation: The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to yield the crude 2,3-Dimethylbenzene-1,4-diamine.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.

Applications in Synthetic and Medicinal Chemistry

Aromatic diamines are pivotal building blocks in organic synthesis, particularly for the construction of heterocyclic compounds.[2] The unique substitution pattern of 2,3-Dimethylbenzene-1,4-diamine makes it a valuable precursor for a range of heterocyclic scaffolds with potential biological activity.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction of 2,3-Dimethylbenzene-1,4-diamine with various 1,2-dicarbonyls provides a direct route to 6,7-dimethyl-substituted quinoxalines.

General Reaction Workflow for Quinoxaline Synthesis:

Caption: Workflow for the synthesis of quinoxaline derivatives.

Precursor to Benzimidazole Scaffolds

Benzimidazoles are another critical class of heterocyclic compounds with a wide range of pharmaceutical applications, including their use as antimicrobial and anticancer agents.[2] The synthesis of benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or a derivative thereof. 2,3-Dimethylbenzene-1,4-diamine can serve as a precursor in the synthesis of N-thiomethyl benzimidazoles, although in some cases, lower yields have been reported compared to other substituted phenylenediamines.[4]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Table 2: GHS Hazard Classifications for Structurally Similar Phenylenediamines

| Hazard Class | Classification for p-Phenylenediamine |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Sensitization | Category 1 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity | Category 1 |

| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 |

Note: This information is for the related compound p-phenylenediamine (CAS 106-50-3) and should be used as a guide for precautionary measures when handling 2,3-Dimethylbenzene-1,4-diamine, for which specific data is limited.

Conclusion

2,3-Dimethylbenzene-1,4-diamine is a valuable, albeit less-explored, building block for organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. While detailed protocols and specific applications in drug development are not as widely documented as for its isomers, the fundamental reactivity of the diamine functionality provides a clear pathway for its use in the synthesis of quinoxalines, benzimidazoles, and other related heterocycles. Researchers and drug development professionals are encouraged to explore the potential of this compound, while adhering to stringent safety protocols appropriate for aromatic amines.

References

-

PubChem. (n.d.). 1,4-Diamino-2,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

-

Penta Chemicals. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. [Link]

- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

-

ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. [Link]

- Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

-

ResearchGate. (2015). Use of N, N -dimethyl- p -phenylenediamine to Evaluate the Oxidative Status of Human Plasma. [Link]

-

Bentham Science. (2025). Synthesis and Phase Transition Behaviors of Laterally Disubstituted Liquid Crystals Containing 2,5-Dimethyl-1,4-phenylenediamines. [Link]

-

ResearchGate. (2008). Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. [Link]

- Google Patents. (n.d.). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.

-

RJPBCS. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. [https://www.rjpbcs.com/pdf/2011_2(1)/[7].pdf]([Link]7].pdf)

-

NIH. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. [Link]

-

NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

ResearchGate. (2010). Study on a new process of 1,4-benzenediamine preparation. [Link]

-

NIH. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]

Sources

- 1. US4400537A - Process for 1,4-phenylenediamine - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

2,3-Dimethylbenzene-1,4-diamine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylbenzene-1,4-diamine

Introduction

2,3-Dimethylbenzene-1,4-diamine, also known as 2,3-dimethyl-p-phenylenediamine, is a substituted aromatic diamine that serves as a valuable building block in the synthesis of advanced materials and specialty chemicals. Its unique substitution pattern offers steric and electronic properties that are leveraged in the development of high-performance polymers, specialized dyes, and as a key intermediate in pharmaceutical research. The strategic placement of two adjacent methyl groups on the phenylenediamine core imparts specific solubility, reactivity, and conformational characteristics to the final products.

This guide provides a comprehensive overview of the scientifically robust pathways for the synthesis of 2,3-Dimethylbenzene-1,4-diamine. We will delve into the mechanistic underpinnings of the primary synthetic route, which proceeds through the regioselective nitration of 2,3-dimethylaniline, followed by reduction. An alternative pathway avoiding the use of harsh nitrating agents is also discussed. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure reproducible and high-yield synthesis.

Primary Synthesis Pathway: A Four-Step Approach from 2,3-Dimethylaniline

The most established and reliable method for preparing 2,3-Dimethylbenzene-1,4-diamine begins with 2,3-dimethylaniline. The synthesis is a multi-step process designed to carefully control regioselectivity during the critical nitration step.

Logical Workflow: Primary Synthesis Pathway

Caption: Workflow for the primary synthesis of 2,3-Dimethylbenzene-1,4-diamine.

Step 1: Protection of the Amino Group via Acetylation

Expertise & Causality: Direct nitration of aniline derivatives with a standard nitric acid/sulfuric acid mixture is notoriously difficult to control. The strongly acidic medium protonates the highly basic amino group, forming an anilinium ion (-NH3+). This positively charged group is a powerful deactivator and a meta-director, which would lead to the undesired 3-nitro and 5-nitro isomers.[1][2] Furthermore, the free amino group is susceptible to oxidation by nitric acid, leading to significant byproduct formation and reduced yields.[3]

To circumvent these issues, the amino group is temporarily "protected" by converting it into an acetamide. The resulting N-acetyl group is still an activating ortho, para-director, but it is significantly less activating than a free amino group. This moderation prevents multiple nitrations and protects the group from oxidation, ensuring a cleaner, more controlled reaction in the subsequent step.

Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)acetamide

-

In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylaniline (1.0 mol, 121.18 g).

-

Add 300 mL of glacial acetic acid to the flask.

-

Slowly and carefully add acetic anhydride (1.1 mol, 112.3 g, 104 mL) to the solution while stirring. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux (approximately 118 °C) and maintain for 1 hour to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into 1 L of ice-cold water with vigorous stirring.

-

The N-(2,3-dimethylphenyl)acetamide product will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60-70 °C. The expected yield is typically >95%.

Step 2: Regioselective Nitration of N-(2,3-dimethylphenyl)acetamide

Expertise & Causality: With the amino group protected, the electrophilic nitration can proceed with high regioselectivity. The directing effects of the substituents on the aromatic ring now dictate the position of the incoming nitro group. The acetamido group is a strong ortho, para-director, while the two methyl groups are weaker ortho, para-directors. The position para to the powerful acetamido group (C4) is the most electronically activated and sterically accessible site. The other positions are either sterically hindered (C6, ortho to both acetamido and a methyl group) or less activated. Therefore, the nitration overwhelmingly yields the desired N-(2,3-dimethyl-4-nitrophenyl)acetamide isomer. A procedure adapted from the nitration of the analogous 2,5-dimethylacetanilide provides a reliable methodology.[4]

Experimental Protocol: Synthesis of N-(2,3-dimethyl-4-nitrophenyl)acetamide

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 250 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Slowly add the dried N-(2,3-dimethylphenyl)acetamide (0.5 mol, 81.6 g) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 0.55 mol, 34.7 g, 24.4 mL) to 50 mL of chilled concentrated sulfuric acid in a separate beaker, keeping the temperature below 10 °C.

-

Transfer the nitrating mixture to the dropping funnel and add it dropwise to the acetanilide solution over 1-2 hours. Critically, maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

-

The N-(2,3-dimethyl-4-nitrophenyl)acetamide will precipitate as a yellow solid.

-

Collect the product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry thoroughly.

Step 3: Hydrolysis (Deprotection) of the Acetyl Group

Expertise & Causality: The final step before reduction is the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved by acid-catalyzed hydrolysis. Heating the nitro-acetanilide in the presence of aqueous acid, such as sulfuric or hydrochloric acid, efficiently cleaves the amide bond to yield the corresponding nitroaniline.

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitroaniline

-

Place the dried N-(2,3-dimethyl-4-nitrophenyl)acetamide (0.4 mol, 83.3 g) into a 1 L round-bottom flask.

-

Prepare a solution of 70% sulfuric acid by carefully adding 280 mL of concentrated H₂SO₄ to 120 mL of water.

-

Add the sulfuric acid solution to the flask and heat the mixture under reflux (approximately 160 °C) for 45-60 minutes.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature, then pour it cautiously onto 1.5 L of an ice/water slurry.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or aqueous sodium hydroxide, keeping the mixture cool in an ice bath. The 2,3-dimethyl-4-nitroaniline will precipitate.

-

Filter the solid product, wash with copious amounts of cold water, and dry.

Step 4: Reduction of 2,3-Dimethyl-4-nitroaniline

Expertise & Causality: The final transformation is the reduction of the nitro group to a primary amine. While several methods exist (e.g., metal-acid reductions using SnCl₂ or Fe), catalytic hydrogenation is often preferred in industrial and research settings due to its cleaner reaction profile, high yields, and easier product work-up.[5] Catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C) are highly effective. The choice of catalyst and conditions (pressure, temperature, solvent) can be optimized to ensure complete reduction without affecting other functional groups.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzene-1,4-diamine

-

To a high-pressure hydrogenation reactor (autoclave), add 2,3-dimethyl-4-nitroaniline (0.3 mol, 49.8 g) and 500 mL of ethanol.

-

Carefully add Raney Nickel (5-10% by weight of the nitroaniline, ~2.5-5.0 g) as a slurry in ethanol.[6]

-

Seal the reactor and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 5 kg/cm ² (approximately 70 psi).[6]

-

Begin stirring and heat the reactor to 45-50 °C. Maintain the hydrogen pressure throughout the reaction.

-

The reaction is typically complete within 2-4 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC analysis of aliquots.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times and handled appropriately.

-

Evaporate the ethanol from the filtrate under reduced pressure to yield the crude 2,3-Dimethylbenzene-1,4-diamine, which can then be purified.

Alternative Pathway: Azo Coupling and Reductive Cleavage

An alternative synthetic strategy that avoids the use of nitrating agents involves the formation and subsequent reduction of an azo dye. This method is often considered more environmentally benign as it avoids the handling of concentrated nitric acid and the formation of nitrated byproducts.[7]

Logical Workflow: Alternative Azo-Coupling Pathway

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine - Google Patents [patents.google.com]

2,3-Dimethylbenzene-1,4-diamine solubility data

An In-Depth Technical Guide to the Solubility of 2,3-Dimethylbenzene-1,4-diamine for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,3-Dimethylbenzene-1,4-diamine

2,3-Dimethylbenzene-1,4-diamine is an aromatic amine featuring a benzene ring substituted with two amino groups at positions 1 and 4, and two methyl groups at positions 2 and 3. The arrangement of these functional groups dictates its chemical reactivity, steric hindrance, and intermolecular forces, which in turn influence its solubility.

Substituted p-phenylenediamines are recognized for their roles as antioxidants and are integral building blocks for a range of materials and complex molecules.[1][2] In the context of drug development, the diamine scaffold is a key component in various pharmacologically active compounds. Understanding solubility is a non-negotiable first step in evaluating a compound's potential, as it directly impacts bioavailability and the feasibility of formulation.[3]

Table 1: Physicochemical Properties of Phenylenediamine Isomers Note: Data for the specific 2,3-dimethyl isomer is sparse; properties of related isomers are provided for context.

| Property | 2,5-Dimethyl-1,4-phenylenediamine | N,N-Dimethyl-p-phenylenediamine | p-Phenylenediamine |

| CAS Number | 6393-01-7[4] | 99-98-9[5][6] | 106-50-3[7] |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₆H₈N₂ |

| Molecular Weight | 136.19 g/mol [4] | 136.19 g/mol [8] | 108.14 g/mol [7] |

| Appearance | Powder[4] | Brown to black solid/liquid[5] | White crystalline solid[7] |

| Melting Point | 149-150 °C[4][9] | 34-36 °C[8] | 145-147 °C[7] |

| Boiling Point | Not readily available | 262 °C[8] | 267 °C[7] |

Core Principles Governing Solubility

The solubility of a crystalline organic compound like 2,3-Dimethylbenzene-1,4-diamine is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by two primary factors: the energy required to break the crystal lattice and the energy released upon solvation of the molecule.

-

Molecular Structure and Intermolecular Forces: The two amino groups are capable of acting as both hydrogen bond donors and acceptors. The methyl groups are electron-donating, which can increase the basicity of the amino groups, but they also add steric bulk and increase the hydrophobic surface area. The relative positioning of these groups in the 2,3-isomer influences crystal packing and interaction with solvent molecules.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino groups, promoting solubility. However, the hydrophobic benzene ring and methyl groups will limit solubility in highly polar solvents like water.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for moderately polar compounds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents due to the polar nature of the amino groups.

-

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy.[10]

-

pH: As amines are basic, their solubility in aqueous media is highly pH-dependent. In acidic solutions (pH < pKa), the amino groups will be protonated to form ammonium salts (R-NH₃⁺), which are generally much more soluble in water than the neutral amine.[10][11]

Experimental Solubility Data: A Comparative Overview

As of this writing, specific quantitative solubility data for 2,3-Dimethylbenzene-1,4-diamine in common laboratory solvents is not widely published. However, qualitative and quantitative data for related compounds can provide valuable context.

-

N,N-Dimethyl-p-phenylenediamine: This isomer shows limited solubility in water (reported as < 1 mg/mL at 20°C and also as 11 g/L at 20°C, indicating some variance in reported data), but is generally soluble in polar organic solvents like methanol and ethanol.[6][10][12] It is also reported as soluble in chloroform, diethyl ether, and petroleum ether.[12]

-

p-Phenylenediamine (unsubstituted): This parent compound has a reported aqueous solubility of around 4 g/100mL (40 g/L) at 25°C, which increases significantly with temperature.[7][13]

Based on these comparisons, it is reasonable to hypothesize that 2,3-Dimethylbenzene-1,4-diamine will exhibit low aqueous solubility but good solubility in polar organic solvents such as alcohols. The two methyl groups on the ring likely decrease its aqueous solubility compared to the parent p-phenylenediamine due to increased hydrophobicity.

A Self-Validating Protocol for Thermodynamic Solubility Determination

To address the data gap, this section provides a robust, step-by-step protocol based on the gold-standard shake-flask method , which is considered the most reliable technique for measuring thermodynamic (equilibrium) solubility.[3] This protocol integrates best practices to ensure data integrity and reproducibility.

Principle

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The suspension is then filtered, and the concentration of the compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][14]

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

2,3-Dimethylbenzene-1,4-diamine (solid)

-

Solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18 column)[15]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Vials:

-

Add an excess amount of solid 2,3-Dimethylbenzene-1,4-diamine to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 5-10 mg of solid.

-

Precisely add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent system to assess reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[14] The time required should be validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

After agitation, visually inspect each vial to confirm that excess solid is still present. This is a critical self-validating step; if all solid has dissolved, the resulting solution is not saturated, and the experiment must be repeated with more compound.[3]

-

-

Sample Separation:

-

Allow the vials to stand at the experimental temperature for a short period (e.g., 30 minutes) to let the bulk of the solid settle.

-

To remove suspended particles, centrifuge the vials at high speed.

-

Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop an HPLC method capable of resolving the analyte from any potential impurities or degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or TFA if needed for peak shape) is a common starting point for aromatic amines.[16] Select a UV detection wavelength at the absorbance maximum (λ_max) of the compound.

-

Calibration Curve: Prepare a series of calibration standards of known concentrations by dissolving the compound in a suitable solvent (typically the mobile phase or a solvent in which it is freely soluble, like methanol).[16] Ensure the expected concentration of the saturated solution falls within the linear range of the calibration curve.

-

Sample Analysis: Dilute the filtered sample with the mobile phase to bring its concentration into the calibration range.

-

Inject the standards and the diluted samples onto the HPLC system.

-

Calculation: Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve. Correct for the dilution factor to calculate the final solubility in units such as mg/mL or µg/mL.

-

Implications for Research and Drug Development

-

Synthetic Chemistry: Knowing the solubility of 2,3-Dimethylbenzene-1,4-diamine in various organic solvents is essential for selecting appropriate reaction media and for designing efficient purification strategies (e.g., crystallization, chromatography).

-

Drug Discovery & Formulation: For any compound being considered as a drug candidate or a precursor, solubility is a master variable. Poor aqueous solubility often correlates with low oral bioavailability. Early determination of solubility allows formulation scientists to decide if strategies like salt formation, co-solvents, or advanced drug delivery systems are necessary.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are often dissolved in DMSO. If a compound has low solubility in the aqueous assay buffer, it can precipitate upon dilution, leading to false-negative results or unreliable dose-response curves.

Safety and Handling Considerations

References

-

Solubility of Things. (n.d.). N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). N,N-Dimethyl-p-phenylenediamine, 96%. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Tian, Z., et al. (2021). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. Retrieved from [Link]

-

Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Retrieved from [Link]

-

Wang, L., et al. (2023). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2020). Abstract about aromatic amines. Retrieved from [Link]

-

Liu, Y., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

-

CAS. (n.d.). N,N-Dimethyl-p-phenylenediamine. CAS Common Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

-

ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction. Retrieved from [Link]

-

Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]

-

University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link]

-

ChemBK. (n.d.). 2,5-dimethylbenzene-1,4-diamine. Retrieved from [Link]

-

Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. Retrieved from [Link]

-

INCHEM. (1997). p-PHENYLENEDIAMINE. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. 2,5-Dimethyl-1,4-phenylenediamine 97 6393-01-7 [sigmaaldrich.com]

- 5. N,N-Dimethyl-p-phenylenediamine - CAS-Number 99-98-9 - Order from Chemodex [chemodex.com]

- 6. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. N,N-二甲基-p-苯二胺,97 (CH3)2NC6H4NH2 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. byjus.com [byjus.com]

- 12. N,N-Dimethyl-p-phenylenediamine, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 13. bioassaysys.com [bioassaysys.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

Isomers of dimethylbenzene-1,4-diamine

Abstract

Dimethylbenzene-1,4-diamine, a substituted aromatic diamine with the molecular formula C₈H₁₂N₂, exists as a series of distinct structural isomers whose properties and applications diverge significantly based on the placement of two methyl groups. These isomers can be broadly categorized into ring-substituted (diaminoxylenes) and nitrogen-substituted derivatives. This guide provides a comprehensive technical examination of these isomers, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and characteristic applications of the most scientifically and commercially significant isomers, highlighting the profound impact of isomeric structural differences. The unique redox chemistry of N-substituted isomers, which gives rise to stable radical cations (Wurster's salts), will be contrasted with the utility of ring-substituted isomers as rigid structural scaffolds in materials science and medicinal chemistry. This document provides field-proven insights, detailed experimental protocols, and a comparative analysis to serve as a foundational resource for leveraging these versatile chemical entities in advanced research and development.

Introduction: The Significance of Isomerism in the p-Phenylenediamine Scaffold

The p-phenylenediamine core, a benzene ring substituted with two amino groups in the 1,4- (para) positions, is a privileged scaffold in chemistry. It is a foundational component in polymers (e.g., aramids), dyes, and a wide array of pharmacologically active agents. The introduction of two additional methyl groups onto this scaffold gives rise to five primary structural isomers of dimethylbenzene-1,4-diamine, each with a unique spatial arrangement and electronic profile:

-

Ring-Substituted Isomers:

-

2,3-Dimethylbenzene-1,4-diamine

-

2,5-Dimethylbenzene-1,4-diamine

-

2,6-Dimethylbenzene-1,4-diamine

-

-

N-Substituted Isomers:

-

N,N-Dimethylbenzene-1,4-diamine

-

N,N'-Dimethylbenzene-1,4-diamine

-

The seemingly subtle difference in the location of these methyl groups—whether on the aromatic ring or the nitrogen atoms—dictates vast differences in molecular symmetry, steric hindrance, basicity, and redox potential. These differences, in turn, govern the synthetic routes required for their preparation and define their utility, from redox indicators and agrochemical precursors to monomers for high-performance polymers. This guide will explore each class of isomer, with a focus on the well-documented members, to provide a clear understanding of their structure-property relationships.

Caption: Isomeric classification of dimethylbenzene-1,4-diamine.

Chapter 1: N-Substituted Isomers: A Tale of Asymmetry and Redox Activity

The placement of methyl groups on the nitrogen atoms dramatically influences the electronic properties of the diamine system, leading to compounds with fascinating redox chemistry.

N,N-Dimethylbenzene-1,4-diamine (DMPD)

This asymmetrically substituted isomer, also known as N,N-dimethyl-p-phenylenediamine (DMPD), is the most commercially significant and well-studied of the group.

Structure & Properties: DMPD is a colorless to reddish-violet solid that is notoriously sensitive to air and light, which can cause oxidation and discoloration.[1] Its asymmetric nature results in a relatively low melting point compared to its ring-substituted counterparts.

-

IUPAC Name: N¹,N¹-Dimethylbenzene-1,4-diamine[2]

-

CAS Number: 99-98-9

-

Molecular Weight: 136.19 g/mol [2]

-

Appearance: Colorless solid, often appears as reddish-violet or yellow crystals[1][2]

-

Melting Point: 34-36 °C (can range up to 53 °C depending on purity)[2]

-

Boiling Point: 262 °C[2]

Synthesis: The synthesis of DMPD typically starts from a precursor where the para-amino group is masked as a nitro group. The general strategy involves two key steps: N,N-dimethylation and the reduction of the nitro group.

-

Industrial Scale (Catalytic Hydrogenation): A modern, scalable, and environmentally favorable route involves the catalytic hydrogenation of N,N-dimethyl-4-nitroaniline.[3] This method avoids the use of stoichiometric metal reductants, which generate significant inorganic waste. The reaction is typically performed using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure.

-

Laboratory Scale (Classical Reduction): A traditional laboratory method involves the reduction of 4-nitroso-N,N-dimethylaniline using a strong reducing agent like stannous chloride (SnCl₂) in concentrated hydrochloric acid.[4] While effective, this method generates tin-based waste streams.

The Chemistry of Wurster's Red: A defining characteristic of DMPD is its facile one-electron oxidation to form a stable, intensely colored radical cation known as Wurster's Red.[2] This stability arises from the delocalization of the unpaired electron across the entire π-system, including the electron-donating dimethylamino and amino groups.

Caption: Reversible oxidation of DMPD to Wurster's Red.

This redox behavior is the cornerstone of its application as a redox indicator and in analytical assays.

Applications:

-

Analytical Chemistry: DMPD is used to measure the total antioxidant or oxidant capacity of biological samples like plasma. In the presence of an oxidizing agent (e.g., Fe³⁺), it forms the colored DMPD•⁺ radical, which is then scavenged and decolorized by antioxidants in the sample.[3]

-

Dye Synthesis: It is a critical precursor in the synthesis of thiazine dyes, most notably Methylene Blue.[3]

-

Agrochemicals: DMPD serves as a key intermediate in the production of fungicides such as Dexon (p-dimethylaminobenzenediazo sodium sulfonate).[3]

-

Photography: Its dihydrochloride salt is used as a developing agent in color photography.[3]

N,N'-Dimethylbenzene-1,4-diamine

This symmetric isomer features one methyl group on each of the two nitrogen atoms. While less common commercially than DMPD, it is representative of the N,N'-disubstituted p-phenylenediamines, a class of compounds widely used as antioxidants.

-

IUPAC Name: N¹,N⁴-Dimethylbenzene-1,4-diamine

-

CAS Number: 99-98-9 (Parent CAS for DMPD, specific CAS can vary)

-

Molecular Weight: 136.19 g/mol

Synthesis: Synthesis typically involves the dialkylation of p-phenylenediamine or the reduction of a corresponding precursor like N,N'-dimethyl-p-dinitrosobenzene. A common route is the reductive amination of p-benzoquinone with methylamine.

Applications: The primary application space for N,N'-dialkyl-p-phenylenediamines is as antiozonants and antioxidants, particularly in the rubber and polymer industries.[5] They function by intercepting radical species (R•, ROO•) that propagate degradation, thereby protecting the polymer backbone.[6] While larger alkyl groups (e.g., isopropyl, dimethylbutyl) are more common in commercial rubber applications, the N,N'-dimethyl scaffold serves as a fundamental model for studying these redox and radical-scavenging mechanisms.[5]

Chapter 2: Ring-Substituted Isomers (Diaminoxylenes)

Placing the methyl groups on the aromatic ring creates a more rigid molecular structure. These isomers, known as diaminoxylenes, are valuable as monomers and as building blocks for complex heterocyclic systems.

2,5-Dimethylbenzene-1,4-diamine

This highly symmetric isomer is a solid with a significantly higher melting point than its N-substituted counterparts, a direct consequence of its planar structure and efficient crystal packing.

-

IUPAC Name: 2,5-Dimethylbenzene-1,4-diamine

-

CAS Number: 6393-01-7

-

Molecular Weight: 136.19 g/mol [7]

-

Appearance: White to brown crystalline powder

-

Melting Point: 149-150 °C[7]

Synthesis: Industrial synthesis can be achieved via a multi-step process starting from a simple aniline. The pathway involves diazotization, followed by a coupling reaction and finally, a catalytic hydrogenation to reduce both an azo bond and a nitro group, or simply the azo bond depending on the specific route.[8]

Applications: The rigid, planar structure of 2,5-dimethylbenzene-1,4-diamine makes it an excellent monomer or linker for creating advanced materials.

-

Porous Organic Frameworks (POFs): It is used as a building block for synthesizing chiral porous organic frameworks, which have applications in enantioselective separation and catalysis.

-

Dyes and Pigments: Like other phenylenediamines, it serves as a precursor for various dyes and pigments.[8]

-

High-Performance Materials: Its structural rigidity can be exploited in the synthesis of high-performance polymers.[8]

2,3- and 2,6-Dimethylbenzene-1,4-diamine

These isomers are less common and not as extensively documented in publicly available scientific literature. PubChem entries exist, providing computed properties, but detailed experimental data on their synthesis and application are sparse.[9][10] Their utility would likely be as specialty chemical intermediates where their specific substitution pattern offers steric or electronic advantages in the synthesis of complex target molecules, such as pharmaceuticals or ligands for coordination chemistry.

Chapter 3: Comparative Analysis & Applications in Drug Development

The choice of isomer is a critical design element in both materials science and drug development, as structure dictates function.

Table 1: Comparative Physicochemical Properties of Isomers

| Property | N,N-Dimethyl- | N,N'-Dimethyl- | 2,5-Dimethyl- | 2,3-Dimethyl- | 2,6-Dimethyl- |

| Structure | Asymmetric (N-sub) | Symmetric (N-sub) | Symmetric (Ring-sub) | Asymmetric (Ring-sub) | Symmetric (Ring-sub) |

| CAS Number | 99-98-9 | Varies | 6393-01-7 | 5306-96-7 | 7218-02-2 |

| Melting Point (°C) | 34-53[2] | Data not available | 149-150[7] | Data not available | Data not available |

| Boiling Point (°C) | 262[2] | Data not available | ~281 (Predicted)[7] | Data not available | Data not available |

| Key Feature | Forms stable radical cation | Antioxidant properties | Rigid, planar linker | Specialty intermediate | Specialty intermediate |

Structure-Property Insights:

-

Melting Point: The high melting point of the 2,5-isomer (149-150 °C) compared to the N,N-isomer (as low as 34 °C) is a textbook example of how molecular symmetry enhances crystal lattice energy.

-

Redox Potential: N-alkylation significantly lowers the oxidation potential compared to ring alkylation. This makes N,N- and N,N'-isomers potent reducing agents and radical scavengers, a property exploited in their antioxidant applications and redox indicators. Ring-substituted isomers are far less readily oxidized.

-

Basicity: The N,N-dimethyl isomer has a higher basicity (pKa of conjugate acid ≈ 6.6) compared to the 2,5-dimethyl isomer (pKa ≈ 6.1, predicted), due to the electron-donating effect of the N-alkyl groups.[1][7]

Relevance in Drug Development: The p-phenylenediamine scaffold is a versatile template in medicinal chemistry. Its derivatives are explored for a range of therapeutic targets. The isomers of dimethylbenzene-1,4-diamine offer distinct advantages as starting materials or core fragments:

-

Scaffolds for Heterocycles: The diamine functionality is ideal for constructing fused heterocyclic systems like quinoxalines or benzimidazoles, which are common motifs in pharmacologically active compounds. Ring-substituted isomers like 2,5-dimethyl-1,4-diamine provide a rigid, well-defined geometry for building such molecules.

-

Modulation of Physicochemical Properties: The choice of isomer allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability. For instance, N-methylation can block metabolic N-dealkylation or oxidation, potentially increasing a drug's half-life.

-

Redox-Active Drugs: The redox properties of N-substituted phenylenediamines are relevant in developing drugs that act via oxidative stress modulation. Their ability to engage in electron transfer reactions makes them interesting candidates for anticancer or antimicrobial agents that function by generating reactive oxygen species.

Chapter 4: Experimental Protocols & Methodologies

A self-validating protocol is essential for reproducible research. The following section details a scalable, industrial-grade synthesis and a key analytical application.

Protocol: Scalable Synthesis of N,N-Dimethylbenzene-1,4-diamine Dihydrochloride

This protocol is adapted from a high-yield industrial process and involves two main stages: nucleophilic aromatic substitution to form the nitro-intermediate, followed by catalytic hydrogenation.[3]

Stage 1: Synthesis of N,N-Dimethyl-4-nitroaniline

-

Reactor Charging: To a 5 L stainless steel pressure reactor, charge 4-chloro-nitrobenzene (500.0 g, 3.17 mol), dimethylformamide (2.0 L), N,N-dimethylamine hydrochloride (466.0 g, 5.71 mol), and sodium bicarbonate (740.0 g, 8.8 mol).

-

Reaction: Seal the reactor and heat the mixture to 120 °C with stirring (500 RPM) for 2 hours. The internal pressure will rise to approximately 20 kg/cm ².

-

Causality: The high temperature and pressure are necessary to drive the SₙAr reaction, overcoming the activation energy for the displacement of the chloride by the weakly nucleophilic dimethylamine. Sodium bicarbonate acts as a base to neutralize the HCl formed.

-

-

Workup: After completion (monitored by TLC), cool the reactor using an internal cooling coil. Quench the reaction slurry in water and filter the resulting precipitate.

-

Purification: Wash the wet cake thoroughly with water and dry in a tray drier to yield N,N-dimethyl-4-nitroaniline (approx. 522 g, 99% yield).

Stage 2: Catalytic Hydrogenation to N,N-Dimethyl-1,4-phenylenediamine

-

Reactor Charging: To the 5 L pressure reactor, charge the N,N-dimethyl-4-nitroaniline from Stage 1 (500.0 g, 3.0 mol), ethanol (2.5 L), and Raney Nickel (50.0 g, as a slurry).

-

Hydrogenation: Flush the reactor with nitrogen, then hydrogen. Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain at 45 °C with stirring for 2 hours.

-

Causality: Raney Nickel is a highly active catalyst for the reduction of aromatic nitro groups. The relatively mild temperature and pressure conditions are effective while minimizing side reactions. Ethanol is a suitable solvent that readily dissolves the starting material and hydrogen.

-

-

Isolation: Once the reaction is complete (monitored by TLC), carefully filter the hot solution to remove the Raney Nickel catalyst (Caution: pyrophoric when dry).

-

Salt Formation: Transfer the ethanolic filtrate to a reaction vessel and adjust the pH to 1-2 by bubbling in hydrogen chloride gas or adding isopropanolic HCl.

-

Crystallization & Filtration: Stir the acidified solution for 1 hour to allow for complete crystallization of the dihydrochloride salt. Filter the slurry, wash the cake with cold ethanol, and dry under vacuum to yield N,N-Dimethyl-1,4-phenylenediamine dihydrochloride (approx. 622 g, 99% yield).

Caption: Industrial synthesis workflow for DMPD Dihydrochloride.

Conclusion

The isomers of dimethylbenzene-1,4-diamine are not interchangeable chemical curiosities; they are distinct molecular entities with tailored properties and applications. The position of two methyl groups fundamentally alters the molecule's symmetry, electronics, and steric profile. The N,N-dimethyl isomer stands out for its unique redox chemistry, forming the stable Wurster's Red radical cation, which underpins its use in analytical reagents and as a dye precursor. In contrast, the ring-substituted 2,5-dimethyl isomer offers a rigid, symmetric scaffold, making it a valuable monomer for advanced materials like porous organic frameworks. While comprehensive data for the N,N'-, 2,3-, and 2,6-isomers are less prevalent, their structures provide a blueprint for further exploration in specialty chemical synthesis and medicinal chemistry. For the practicing scientist, understanding these isomeric distinctions is paramount to selecting the correct building block, predicting reaction outcomes, and designing novel molecules with desired functions.

References

-

Wikipedia. N,N-Dimethylphenylenediamine. [Link]

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]

-

Wang, Z., et al. (2024). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics, 12(6), 406. [Link]

-

PubChem. Compound Summary for CID 7472, N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

- Google Patents. (2019). A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride. CN109970569A.

-

PubChem. Compound Summary for CID 81637, 2,6-Dimethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]

- Google Patents. (2010). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. CN101891630A.

- Google Patents. (2014).

-

PubChem. Compound Summary for CID 76635, 4,5-Dimethyl-1,2-phenylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 145785, 1,4-Diamino-2,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

-

Pospíšil, J., et al. (2002). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Polymer Degradation and Stability, 76(3), 473-479. [Link]

-

ChemBK. 2,5-dimethylbenzene-1,4-diamine. [Link]

Sources

- 1. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Dimethyl-1,4-benzenediamine | 6393-01-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Dimethyl-p-phenylenediamine | C8H12N2 | CID 81637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Diamino-2,3-dimethylbenzene | C8H12N2 | CID 145785 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemistry of 2,3-Dimethyl-p-phenylenediamine

A Note from the Senior Application Scientist:

To maintain the highest standards of scientific integrity and trustworthiness, this guide cannot be constructed as requested without resorting to speculation and extrapolation from related but distinct chemical entities. Such an approach would not meet the rigorous requirements for a technical whitepaper intended for researchers and drug development professionals.

However, extensive information is available for closely related and structurally significant isomers, such as N,N-dimethyl-p-phenylenediamine and 2,5-dimethyl-p-phenylenediamine . These compounds share the core phenylenediamine structure and offer valuable insights into the chemical class.

Therefore, this document will proceed by outlining the hypothesized and expected chemical principles for 2,3-Dimethyl-p-phenylenediamine, based on established knowledge of its structural analogues. This approach provides a scientifically grounded framework for researchers while clearly delineating between established data for related compounds and the projected properties of the target molecule.

Projected Fundamental Chemistry of 2,3-Dimethyl-p-phenylenediamine: A Framework for Investigation

Introduction and Strategic Context

2,3-Dimethyl-p-phenylenediamine belongs to the family of aromatic diamines, a class of compounds renowned for their utility as versatile building blocks in organic synthesis. Their importance stems from the rich reactivity of the two amino groups, which can be readily oxidized, diazotized, or used in condensation reactions. The specific substitution pattern of the methyl groups in the 2 and 3 positions is expected to impart unique steric and electronic properties compared to other isomers, influencing its reactivity, solubility, and the geometry of resulting polymers or molecular complexes.

This guide provides a theoretical framework for the synthesis, reactivity, and characterization of 2,3-Dimethyl-p-phenylenediamine, designed to serve as a starting point for researchers venturing into its specific chemistry.

Chemical Identity and Physicochemical Properties (Predicted)

A complete, experimentally verified property profile for 2,3-Dimethyl-p-phenylenediamine is not available. The following table presents estimated properties based on its structure and data from related isomers. Experimental validation is required.

| Property | Predicted Value / Characteristic | Rationale / Comparative Insight |

| Molecular Formula | C₈H₁₂N₂ | Based on chemical structure. |

| Molar Mass | 136.19 g/mol | Calculated from the molecular formula. |

| CAS Registry Number | Not Assigned / Not Found | A dedicated CAS number could not be located, indicating its relative obscurity. |

| Appearance | Off-white to tan or reddish solid | Phenylenediamines are typically crystalline solids that darken upon exposure to air and light due to oxidation. |

| Melting Point | 130-150 °C (Estimate) | Higher than N,N-dimethyl-p-phenylenediamine (34-36 °C) due to potential for intermolecular hydrogen bonding between the two primary amines. Likely similar to 2,5-dimethyl-p-phenylenediamine (149-150 °C).[1] |

| Boiling Point | > 280 °C (Estimate) | Expected to be high due to hydrogen bonding and molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, DMSO). | The two polar amine groups confer some water solubility, but the aromatic ring and methyl groups reduce it. |

| pKa | ~6.0 - 6.5 (Estimate for first protonation) | Similar to other phenylenediamines, indicating basic character.[2] |

Synthesis Pathway: A Plausible and Verifiable Approach

The most logical and field-proven route to synthesize 2,3-Dimethyl-p-phenylenediamine would involve the reduction of a corresponding dinitroaromatic precursor. This multi-step synthesis ensures high regioselectivity and leverages well-established, robust chemical transformations.

Caption: Proposed multi-step synthesis of 2,3-Dimethyl-p-phenylenediamine.

-

Starting Material: 2,3-Dimethylnitrobenzene is a logical starting point. The existing nitro group is a deactivating meta-director, while the two methyl groups are activating ortho, para-directors. The position para to the first methyl group (C4) is the most sterically accessible and electronically favorable position for the second nitration.

-

Dinitration: A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and authoritative reagent for aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the first nitro group.

-

Reduction Strategy: A two-stage reduction can provide better control and purity.

-

Selective Reduction (Zinin Reduction): The use of sodium sulfide or ammonium sulfide is a classic method for selectively reducing one nitro group in a polynitroarene, particularly when the nitro groups are in different electronic environments.[3] This step would yield 2,3-Dimethyl-4-nitroaniline.

-

Complete Reduction: The final reduction of the remaining nitro group is reliably achieved with strong reducing agents. Tin (Sn) in concentrated hydrochloric acid (HCl) is a robust, traditional method.[4] Alternatively, catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) offers a cleaner, more modern approach with higher atom economy.

-

(This protocol is illustrative and must be adapted and optimized under appropriate laboratory safety protocols.)

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon) as aromatic amines are susceptible to oxidation.

-

Reagent Addition: To the flask, add the precursor, 2,3-Dimethyl-1,4-dinitrobenzene (1.0 eq), and a suitable solvent like ethanol.

-

Reductant Slurry: In a separate beaker, prepare a slurry of tin (Sn) powder (approx. 3-4 eq) in concentrated hydrochloric acid (HCl).

-

Reaction: Carefully add the Sn/HCl slurry to the flask. The reaction is exothermic and may require an ice bath for temperature control. Once the initial exotherm subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the solution is strongly basic (pH > 12). This will precipitate tin salts and liberate the free diamine.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 2,3-Dimethyl-p-phenylenediamine.

Core Reactivity and Mechanistic Considerations

The chemistry of 2,3-Dimethyl-p-phenylenediamine is dominated by the two primary amine groups attached to the aromatic ring.

Caption: Key reaction pathways for 2,3-Dimethyl-p-phenylenediamine.

-

Oxidation: Phenylenediamines are highly susceptible to oxidation, often by air, light, or chemical oxidants (e.g., Fe³⁺, H₂O₂). The initial step is a one-electron oxidation to form a stable radical cation (a Wurster-type radical). Further oxidation leads to the formation of a quinonediimine, a highly colored and reactive species. This redox activity is fundamental to their use in dye formation and as antioxidants.

-

Diazotization: Both primary amine groups can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a bis-diazonium salt. This intermediate is highly valuable as it can undergo Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

-